3,3,4,4-tetramethylcyclopentanone
Overview
Description
3,3,4,4-Tetramethylcyclopentanone is an organic compound with the molecular formula C9H16O It is a ketone derivative of cyclopentane, characterized by the presence of four methyl groups attached to the cyclopentane ring
Preparation Methods
The synthesis of 3,3,4,4-tetramethylcyclopentanone can be achieved through several routes. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions . Another approach includes the use of Grignard reagents, where cyclopentanone is reacted with methyl magnesium bromide to introduce the methyl groups . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
3,3,4,4-Tetramethylcyclopentanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,3,4,4-Tetramethylcyclopentanone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 3,3,4,4-tetramethylcyclopentanone exerts its effects depends on its interaction with molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products . The pathways involved often include the formation of intermediates that can further react to yield final products.
Comparison with Similar Compounds
3,3,4,4-Tetramethylcyclopentanone can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
3,3,5,5-Tetramethylcyclohexanone: A similar ketone with a six-membered ring, which exhibits different reactivity and physical properties due to ring size.
(2,3,4,4-Tetramethylcyclopentyl)methyl acetate: A derivative used as a sex pheromone in certain insects, showcasing unique biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
3,3,4,4-tetramethylcyclopentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-7(10)6-9(8,3)4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMDAOTZMLQKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC1(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337767 | |
Record name | Cyclopentanone, 3,3,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56077-22-6 | |
Record name | Cyclopentanone, 3,3,4,4-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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